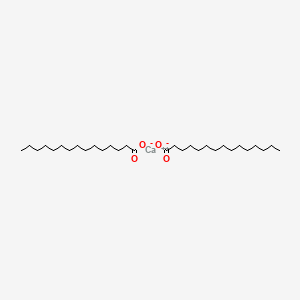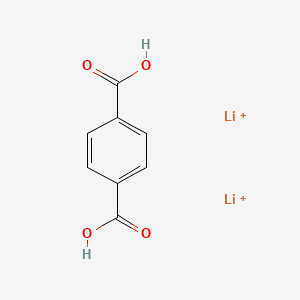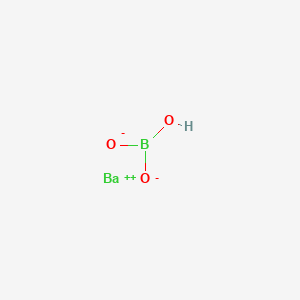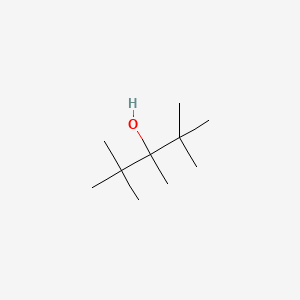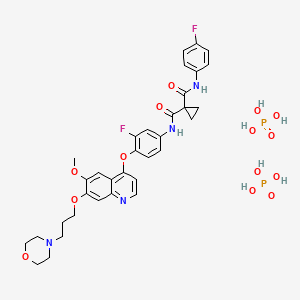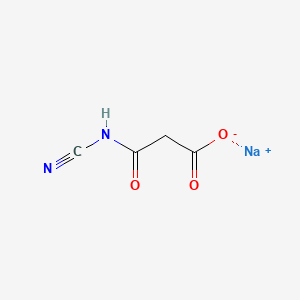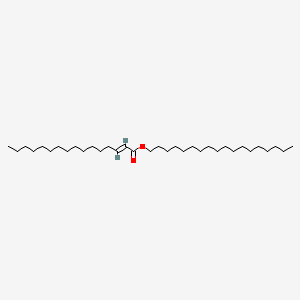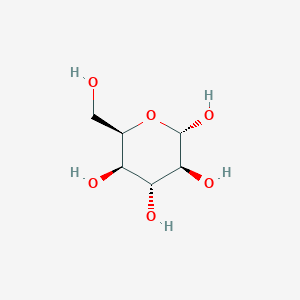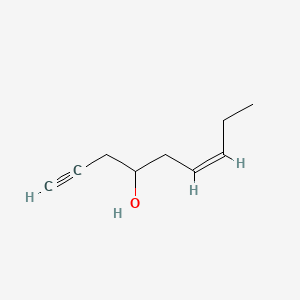
(Z)-Non-6-en-1-yn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Non-6-en-1-yn-4-ol is an organic compound characterized by the presence of both an alkene and an alkyne functional group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Non-6-en-1-yn-4-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of a non-6-en-1-yne compound under controlled conditions to ensure the formation of the (Z)-isomer. Catalysts such as Lindlar’s catalyst are often employed to achieve selective hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity. Continuous monitoring and quality control are essential to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Non-6-en-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst
Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
(Z)-Non-6-en-1-yn-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Z)-Non-6-en-1-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Non-6-en-1-yn-4-ol: The (E)-isomer of Non-6-en-1-yn-4-ol, differing in the spatial arrangement of the double bond.
Non-6-en-1-yne: Lacks the hydroxyl group present in (Z)-Non-6-en-1-yn-4-ol.
Non-6-en-1-ol: Contains an alkene and a hydroxyl group but lacks the alkyne functionality.
Uniqueness
This compound is unique due to the presence of both an alkene and an alkyne group in its structure, allowing it to participate in a wide range of chemical reactions. Its specific (Z)-configuration also imparts distinct stereochemical properties, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
94088-14-9 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(Z)-non-6-en-1-yn-4-ol |
InChI |
InChI=1S/C9H14O/c1-3-5-6-8-9(10)7-4-2/h2,5-6,9-10H,3,7-8H2,1H3/b6-5- |
InChI-Schlüssel |
OIFYSZMLZFEIRM-WAYWQWQTSA-N |
Isomerische SMILES |
CC/C=C\CC(CC#C)O |
Kanonische SMILES |
CCC=CCC(CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


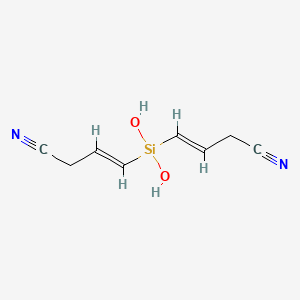
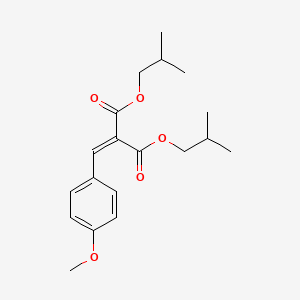
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
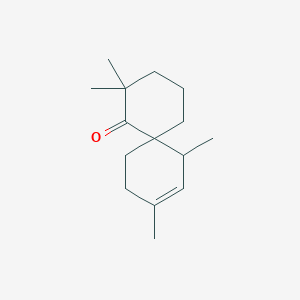
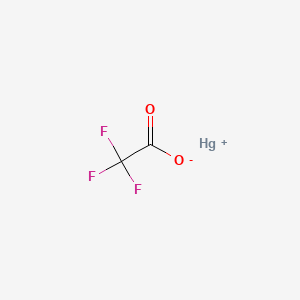
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
